molecular formula C4H6N4S B2975090 5,6-Dihydro-thiazolo[2,3-c][1,2,4]triazol-3-ylamine CAS No. 639782-42-6

5,6-Dihydro-thiazolo[2,3-c][1,2,4]triazol-3-ylamine

Cat. No.: B2975090
CAS No.: 639782-42-6
M. Wt: 142.18
InChI Key: AEPHDIQEIPWOEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydro-thiazolo[2,3-c][1,2,4]triazol-3-ylamine: is a heterocyclic compound that belongs to the class of thiazolotriazoles. This compound is characterized by a fused ring system consisting of a thiazole ring and a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-thiazolo[2,3-c][1,2,4]triazol-3-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with α-haloketones, followed by cyclization to form the thiazole ring. The triazole ring is then formed through further cyclization reactions .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydro-thiazolo[2,3-c][1,2,4]triazol-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5,6-Dihydro-thiazolo[2,3-c][1,2,4]triazol-3-ylamine is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound has shown promise as a potential pharmacophore for the development of new drugs. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties .

Industry: The compound’s unique properties make it suitable for use in the development of new materials, including polymers and coatings. Its ability to undergo various chemical reactions allows for the creation of materials with specific desired properties .

Mechanism of Action

The mechanism of action of 5,6-Dihydro-thiazolo[2,3-c][1,2,4]triazol-3-ylamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes, while its anticancer properties could be related to its interaction with cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 5,6-Dihydro-thiazolo[2,3-c][1,2,4]triazol-3-ylamine is unique due to its specific ring fusion and the resulting electronic and steric properties. This uniqueness allows it to interact with different molecular targets and participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S/c5-3-6-7-4-8(3)1-2-9-4/h1-2H2,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPHDIQEIPWOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.